molecular formula C10H16ClN3O2 B1492181 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine CAS No. 55662-69-6

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Cat. No. B1492181
CAS RN: 55662-69-6
M. Wt: 245.7 g/mol
InChI Key: HSIUFTZDZYORAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is an organic compound used in a variety of scientific research applications. It is an amine that is synthesized via a two-step reaction involving the condensation of ethyl acetoacetate with 2-amino-6-chloropyrimidine in the presence of a base. This compound is commonly used in laboratory experiments due to its wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Transformations

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a compound involved in various synthetic and chemical transformation processes. Its derivatives, including 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones, can be converted into 2-alkyl(and 2-aryl)amino-derivatives through reactions with corresponding amines, demonstrating its versatility in organic synthesis. Such transformations enable the production of a wide range of pyrimidine derivatives, highlighting its importance in the development of new chemical entities (Botta et al., 1985).

Pharmacological Research

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine and its derivatives have been explored for pharmacological applications. Notably, antihypertensive activity has been observed in derivatives like 6-arylpyrido[2,3-d]pyrimidin-7-amine, with certain compounds achieving blood pressure normalization in hypertensive rats. This suggests potential therapeutic applications in cardiovascular diseases (Bennett et al., 1981).

Corrosion Inhibition

Research has also explored the use of pyrimidine derivatives as corrosion inhibitors for metals. Studies show that certain pyrimidinic Schiff bases effectively mitigate corrosion in mild steel within acidic environments, demonstrating the compound's potential in industrial applications to protect infrastructure and machinery (Ashassi-Sorkhabi et al., 2005).

Antifungal and Anticancer Potential

Further studies have investigated the antifungal effects of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, indicating their potential as antifungal agents against specific types of fungi. Additionally, pyrido[3,4-d]pyrimidine derivatives have shown selective activities against cancer cell lines, including breast and renal cancers, suggesting their utility in developing new anticancer therapies (Jafar et al., 2017) (Wei & Malhotra, 2012).

properties

IUPAC Name

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2/c1-3-15-10(16-4-2)6-12-9-5-8(11)13-7-14-9/h5,7,10H,3-4,6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIUFTZDZYORAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=CC(=NC=N1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.